1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate

Analytical Chemistry Process Chemistry Pharmaceutical Intermediates

Sourcing consistent, high-purity intermediates for Teneligliptin synthesis can compromise API quality if batch variability arises. This acetate salt (CAS 906093-30-9) delivers the precise regiochemistry required for patented Teneligliptin routes. • Purity >98% (HPLC) ensures reproducible coupling efficiency and minimizes side-product formation. • Acetate salt form enhances handling stability versus the free base (CAS 401566-79-8). • Refrigerated storage (0-10°C) under inert gas preserves long-term integrity.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
CAS No. 906093-30-9
Cat. No. B1443516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate
CAS906093-30-9
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3.CC(=O)O
InChIInChI=1S/C14H18N4.C2H4O2/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13;1-2(3)4/h2-6,11,15H,7-10H2,1H3;1H3,(H,3,4)
InChIKeyNKPSQBBLWIJJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate: Baseline Characteristics


1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate (CAS 906093-30-9) is a heterocyclic building block consisting of a piperazine moiety linked to a 3-methyl-1-phenyl-1H-pyrazole core, supplied as an acetate salt. Its primary documented role is as a crucial synthetic intermediate in the preparation of Teneligliptin , a highly potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor for the treatment of type 2 diabetes [1]. The compound is commercially available as a solid with a melting point of 119.0-123.0 °C and a purity specification of >98.0% (HPLC) . It is typically stored at refrigerated temperatures (0-10°C) under inert gas to maintain stability .

Why Generic Substitution Fails


While the pyrazole-piperazine scaffold is common in medicinal chemistry, simple substitution with structurally related analogs is not scientifically justified for this specific compound due to its defined and non-transferable role as a key intermediate in the synthesis of Teneligliptin. The compound's utility is not based on intrinsic biological activity but on its precise chemical reactivity in subsequent synthetic steps . The acetate salt form is specifically chosen to enhance handling properties and stability compared to the free base (CAS 401566-79-8), which has a different melting point (107.0-111.0 °C) and storage requirements . Furthermore, alternative piperazine derivatives, even those with similar DPP-4 inhibitor pharmacophores, cannot replicate the exact regiochemistry and substitution pattern required for the final API's synthesis, as evidenced by the specific use of this compound in patented processes [1]. Therefore, procurement decisions must be based on the specific identity and quality attributes of this exact compound, as outlined in the quantitative evidence below.

Quantitative Differentiation Evidence


Purity Specification for Reproducible Synthesis

The compound is supplied with a purity specification of >98.0% as determined by HPLC (area%) and non-aqueous titration . This level of purity is critical for its intended use as a key intermediate in the synthesis of Teneligliptin, as lower purity grades could introduce impurities that compromise subsequent synthetic steps or the final API's purity profile [1]. In comparison, generic 'piperazine derivatives' or 'pyrazole building blocks' offered without defined purity levels introduce significant variability and risk into multi-step syntheses. While no direct head-to-head purity comparison data with other specific compounds is available in the public domain, the ≥98.0% specification is a key differentiator for procurement from reputable vendors.

Analytical Chemistry Process Chemistry Pharmaceutical Intermediates

Acetate Salt vs. Free Base Physical Properties

The acetate salt (CAS 906093-30-9) exhibits a melting point of 119.0-123.0 °C , which is higher than the free base form (CAS 401566-79-8) that melts at 107.0-111.0 °C . This ~10-12 °C difference in melting point can be advantageous for handling, storage, and purification processes in industrial settings. Additionally, the acetate salt is recommended for refrigerated storage (0-10°C) , whereas the free base is stored at room temperature but requires an inert atmosphere due to air sensitivity . This difference in storage stability profiles may influence procurement decisions based on available storage facilities.

Solid State Chemistry Pharmaceutical Process Development Chemical Handling

Key Intermediate in Teneligliptin Synthesis

The compound is explicitly claimed and utilized as a key intermediate in multiple patented processes for the synthesis of Teneligliptin, a DPP-4 inhibitor [1] [2] [3]. For instance, a 2016 patent application details a specific step where 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (the free base, readily generated from the acetate salt) is coupled with a thiazolidine derivative to form the final API [1]. This established role is not shared by close analogs or alternative piperazine derivatives. In contrast, a generic piperazine building block, such as 1-(4-chlorobenzhydryl)piperazine, has a different pharmacological profile and is used in the synthesis of antihistamines , underscoring the specificity of this compound's application.

Medicinal Chemistry Process Chemistry Patent Analysis

Vendor Purity and Handling Data Comparison

Different vendors offer the compound with slight variations in purity claims and storage recommendations. For example, TCI specifies a purity of >98.0% (Titration and HPLC) with storage at 0-10°C , while MedChemExpress lists a purity of 99.97% but does not specify the analytical method . Sigma-Aldrich, as a partner for ChemScene, lists a purity of 98% and a melting point of 119.6-120°C . These vendor-specific data points, while not always directly comparable due to differing analytical methods, provide a quantitative basis for selecting a supplier based on the level of quality assurance required for a specific application. The lack of a universal standard for purity reporting across vendors highlights the importance of scrutinizing these details during procurement.

Procurement Quality Control Vendor Comparison

Validated Application Scenarios


Teneligliptin and DPP-4 Inhibitor Synthesis

This is the primary and best-documented application scenario. The compound serves as a crucial intermediate in the multi-step synthesis of Teneligliptin, a DPP-4 inhibitor used for managing type 2 diabetes . Its defined role in patented processes makes it an essential procurement item for any research group or manufacturer developing this specific API or exploring related DPP-4 inhibitor scaffolds [1] [2]. The high purity (>98.0%) available from commercial suppliers supports reproducible synthetic outcomes .

Pyrazole-Piperazine Scaffold Exploration

Researchers investigating structure-activity relationships (SAR) around the DPP-4 inhibitor pharmacophore can utilize this compound as a validated building block. The established synthetic route to Teneligliptin provides a framework for generating focused libraries of analogs by modifying the coupling partner or by further functionalizing the piperazine nitrogen . The acetate salt's defined physical properties and high purity facilitate its use in combinatorial chemistry and parallel synthesis approaches .

Process Optimization and Impurity Profiling

For process chemists, this compound is a key intermediate for optimizing the synthesis of Teneligliptin. Studies have been conducted on improving the preparation of this intermediate itself, focusing on yield, safety, and cost [3] [4]. Additionally, the compound is identified as an impurity in Teneligliptin API, making it a necessary reference standard for analytical method development and quality control [5]. Procurement of high-purity material is essential for these purposes.

Analytical Reference Standard

Given its role as a key intermediate and a potential impurity in the final API, this compound is often required as a reference standard. Analytical chemists developing HPLC or other chromatographic methods for monitoring Teneligliptin synthesis require a certified sample of this intermediate for identification and quantification purposes. The availability of the compound with a defined purity of >98.0% from vendors like TCI makes it suitable for this application [5].

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